ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate
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Overview
Description
Ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a strong acid.
Etherification: The quinoline derivative is then reacted with a phenol derivative to form the phenoxy-quinoline intermediate.
Esterification: Finally, the phenoxy-quinoline intermediate is esterified with ethyl 2-bromo-2-methylpropanoate under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form dihydroquinoline derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Material Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate can be compared with other quinoline derivatives such as:
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine: This compound has similar structural features but differs in its functional groups and biological activity.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and are known for their antimicrobial properties.
Quinolinyl-pyrazoles: These compounds contain a pyrazole ring fused to the quinoline core and are studied for their pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C21H25NO3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C21H25NO3/c1-4-24-20(23)21(2,3)25-18-13-11-17(12-14-18)22-15-7-9-16-8-5-6-10-19(16)22/h5-6,8,10-14H,4,7,9,15H2,1-3H3 |
InChI Key |
MDKOATMSLAHCKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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